molecular formula C18H11ClN2O2S B2731607 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-chlorophenyl)ethanone CAS No. 845648-12-6

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-chlorophenyl)ethanone

Cat. No. B2731607
M. Wt: 354.81
InChI Key: VBFYLYYHUGLTSW-UHFFFAOYSA-N
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Description

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-chlorophenyl)ethanone, also known as BFPE, is a chemical compound that has been the subject of scientific research due to its potential applications as a drug.

Scientific Research Applications

Antimicrobial Activity

Derivatives of benzofuro[3,2-d]pyrimidinylthio compounds have been synthesized and evaluated for their antimicrobial properties. For instance, compounds exhibiting antimicrobial action through pharmacological study have shown promise in comparison to conventional antibiotics like Chloramphenicol and Amphotericin B (S. Ch, 2022). Additionally, specific hydrazonoyl substituted pyrimidinones have been prepared and demonstrated moderate antibacterial and antifungal activities, with some exhibiting significant antitumor activity against a panel of 60 human tumor cell lines (M. M. Edrees, T. Farghaly, F. El‐Hag, M. Abdalla, 2010).

Structural Characterization and Crystallography

Research on the crystal structure of related benzofuro[3,2-d]pyrimidin derivatives provides insights into their molecular geometry and intermolecular interactions. For example, the study of 2-(2-Hydroxyethylamino)-3-phenyl-1-benzofuro[3,2-d]pyrimidin-4(3H)-one dichloromethane hemisolvate has revealed intricate hydrogen-bonding interactions and π–π interactions between benzofuro[3,2-d]pyrimidine units, contributing to the understanding of their structural properties (Zheng-Hong Zhang, Xiao-Ling Liu, Longfei Chen, 2009).

Anticancer and Antitumor Activities

Certain benzofuran derivatives have been synthesized with the aim of evaluating their potential as anticancer agents. Research in this area includes the development of new dimethyl-benzo,-1,3,6-oxadiazepine and 1,3,5-triazepine derivatives, with some showing promising cytotoxic activity against various cancer cell lines (A. Abu‐Hashem, A. Aly, 2017).

Synthesis and Chemical Properties

The synthesis of benzofuro[3,2-d]pyrimidin derivatives encompasses various methods and aims to explore their chemical properties and potential applications. Studies have detailed the synthesis routes, structural characterization, and theoretical studies of these compounds, shedding light on their utility in different chemical contexts (Karema N. M. Halim, S. K. Ramadan, S. Rizk, M. El-Hashash, 2020).

properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-1-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2S/c19-12-7-5-11(6-8-12)14(22)9-24-18-17-16(20-10-21-18)13-3-1-2-4-15(13)23-17/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFYLYYHUGLTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-chlorophenyl)ethanone

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